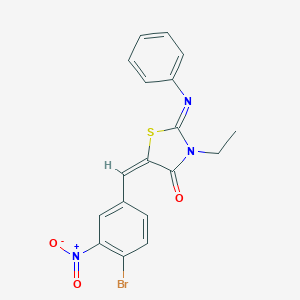![molecular formula C33H31BrFN3OS B297671 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297671.png)
5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one, also known as BFIT, is a synthetic compound with potential therapeutic applications in various diseases. BFIT belongs to the class of thiazolidinones and is known to possess anti-inflammatory, anti-tumor, and anti-diabetic properties.
Mechanism of Action
The exact mechanism of action of 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one is not fully understood. However, it is believed that 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one exerts its effects by inhibiting the activity of certain enzymes and transcription factors involved in inflammation, tumor growth, and glucose metabolism. 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of pro-inflammatory cytokines. 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has also been shown to inhibit the activity of PPARγ, a transcription factor involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to possess several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and improve insulin sensitivity in diabetic animal models. Furthermore, 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to reduce oxidative stress and improve mitochondrial function in various cell types.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one is its synthetic accessibility. 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one can be synthesized using a simple one-pot reaction method, making it an attractive target for medicinal chemistry research. Furthermore, 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to possess several potential therapeutic applications, making it an interesting compound for drug discovery. However, one of the limitations of 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one is its poor solubility in aqueous solutions, which can make it difficult to perform in vitro and in vivo experiments.
Future Directions
There are several future directions for 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one research. One potential direction is to investigate the potential of 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate the potential of 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one as a therapeutic agent for cancer. Furthermore, future research could focus on improving the solubility of 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one to facilitate in vitro and in vivo experiments. Finally, future research could focus on the development of novel analogs of 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one with improved pharmacological properties.
Synthesis Methods
5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one can be synthesized using a simple one-pot reaction method. The reaction involves the condensation of 5-bromo-1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde with cyclohexyl isothiocyanate and 2,3-dimethylbenzylamine in the presence of a base such as triethylamine. The reaction mixture is then refluxed in ethanol for several hours to obtain the desired product. The purity of the product can be improved by recrystallization using a suitable solvent.
Scientific Research Applications
5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has also been shown to possess anti-tumor properties and has been reported to induce apoptosis in cancer cells. Furthermore, 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to possess anti-diabetic properties and has been reported to improve insulin sensitivity in diabetic animal models.
properties
Product Name |
5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one |
|---|---|
Molecular Formula |
C33H31BrFN3OS |
Molecular Weight |
616.6 g/mol |
IUPAC Name |
(5Z)-5-[[5-bromo-1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-3-cyclohexyl-2-(2,3-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H31BrFN3OS/c1-21-9-8-14-29(22(21)2)36-33-38(26-11-4-3-5-12-26)32(39)31(40-33)17-24-20-37(19-23-10-6-7-13-28(23)35)30-16-15-25(34)18-27(24)30/h6-10,13-18,20,26H,3-5,11-12,19H2,1-2H3/b31-17-,36-33? |
InChI Key |
YTFSJISGKMYNRN-NZBPWYQNSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)N=C2N(C(=O)/C(=C/C3=CN(C4=C3C=C(C=C4)Br)CC5=CC=CC=C5F)/S2)C6CCCCC6)C |
SMILES |
CC1=C(C(=CC=C1)N=C2N(C(=O)C(=CC3=CN(C4=C3C=C(C=C4)Br)CC5=CC=CC=C5F)S2)C6CCCCC6)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2N(C(=O)C(=CC3=CN(C4=C3C=C(C=C4)Br)CC5=CC=CC=C5F)S2)C6CCCCC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(5-{5-Nitro-2-methoxyphenyl}-2-furyl)methylene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297588.png)
![(2E,5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297589.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297593.png)
![4-methyl-N-(4-methylbenzyl)-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297594.png)
![N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297597.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297598.png)
![N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B297600.png)
![N-benzyl-N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297601.png)
![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide](/img/structure/B297605.png)
![N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297606.png)
![3-Cyclohexyl-2-[(4-ethylphenyl)imino]-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297609.png)
![5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B297610.png)
![methyl 4-{[(2E,5E)-5-(2,3-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297612.png)